molecular formula C12H15N3O B12931218 N-ethyl-4-(5-ethyl-1,2,4-oxadiazol-3-yl)aniline CAS No. 741187-03-1

N-ethyl-4-(5-ethyl-1,2,4-oxadiazol-3-yl)aniline

Cat. No.: B12931218
CAS No.: 741187-03-1
M. Wt: 217.27 g/mol
InChI Key: ZWEPNTKLOKSNNJ-UHFFFAOYSA-N
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Description

N-ethyl-4-(5-ethyl-1,2,4-oxadiazol-3-yl)aniline is a chemical compound of significant interest in pharmaceutical and agrochemical research. This synthetic building block features a 1,2,4-oxadiazole heterocycle, a privileged scaffold widely recognized as a bioisostere for amides and esters, offering enhanced metabolic stability and improved pharmacokinetic properties in drug candidates . The core 1,2,4-oxadiazole structure is present in compounds investigated for a range of biological activities, including as agonists for various therapeutic targets . Recent research has also repurposed the 1,2,4-oxadiazole scaffold for the development of novel SARS-CoV-2 Papain-like protease (PLpro) inhibitors, demonstrating its relevance in modern antiviral discovery . The specific substitution pattern of this compound is strategically designed to fine-tune the molecule's properties. The aniline moiety, protected as an N-ethyl derivative, and the 5-ethyl group on the oxadiazole ring work in concert to modulate the compound's lipophilicity (LogP), electronic distribution, and overall steric profile. This makes it a valuable intermediate for constructing more complex molecules targeting enzyme binding sites . Researchers can utilize this compound in the synthesis of novel chemical entities for high-throughput screening, as a core fragment in structure-activity relationship (SAR) studies, or as a model compound in materials science research due to the conjugated nature of the system. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

741187-03-1

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

N-ethyl-4-(5-ethyl-1,2,4-oxadiazol-3-yl)aniline

InChI

InChI=1S/C12H15N3O/c1-3-11-14-12(15-16-11)9-5-7-10(8-6-9)13-4-2/h5-8,13H,3-4H2,1-2H3

InChI Key

ZWEPNTKLOKSNNJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NO1)C2=CC=C(C=C2)NCC

Origin of Product

United States

Preparation Methods

Amidoxime Route

  • Step 1: Preparation of amidoximes from nitriles or related precursors by reaction with hydroxylamine.
  • Step 2: Cyclodehydration of amidoximes with carboxylic acid derivatives (such as acid chlorides or anhydrides) to form the 1,2,4-oxadiazole ring.
  • Step 3: N-ethylation of the aniline nitrogen, often via alkylation with ethyl halides under basic conditions.

Cycloaddition and Condensation Route

  • Reaction of amidoximes with activated carboxylic acid derivatives (e.g., isatoic anhydrides) or through cycloaddition reactions to form the oxadiazole ring directly attached to the aromatic system.
  • Subsequent N-ethylation of the aniline nitrogen to yield the final compound.

Detailed Synthetic Procedure Example

A representative synthesis based on literature and supplier data is as follows:

Step Reagents and Conditions Description Yield/Notes
1 Hydroxylamine hydrochloride, base (e.g., N-ethyl-N,N-diisopropylamine), ethanol, acetonitrile, 90 °C, 1 h Conversion of nitrile precursor to amidoxime intermediate High yield, typically >80%
2 Amidoxime + acid chloride or isatoic anhydride, triethylamine, N,N-dimethylformamide (DMF), room temperature to reflux, 1–4 h Cyclization to form 1,2,4-oxadiazole ring Moderate to high yield (60–90%)
3 Alkylation with ethyl halide (e.g., ethyl bromide), base (e.g., K2CO3), solvent (e.g., DMF), room temperature to reflux N-ethylation of aniline nitrogen Yield varies, typically 70–85%

Analytical and Characterization Data

Comparative Table of Preparation Methods

Method Key Intermediate Cyclization Agent N-Alkylation Method Advantages Limitations
Amidoxime + Acid Chloride Amidoxime from nitrile Acid chloride or isatoic anhydride Alkylation with ethyl halide/base Well-established, good yields Requires preparation of acid chloride, moisture sensitive
Cycloaddition with Isatoic Anhydride Amidoxime Isatoic anhydride Alkylation post-cyclization Direct ring formation, fewer steps May require longer reaction times
Reduction of Nitro Precursors + Alkylation Nitro-substituted oxadiazole Reduction with Fe/AcOH or NaBH4/SnCl2 Alkylation after reduction Alternative route if nitro precursors available Possible ring opening or side reactions

Research Findings and Notes

  • The oxadiazole ring formation is a critical step and is often optimized by controlling temperature, solvent, and reaction time to maximize yield and purity.
  • N-ethylation is typically performed after ring formation to avoid interference with cyclization reactions.
  • Alternative reduction methods for nitro precursors to amines have been reported, such as iron filings in acetic acid or sodium borohydride with tin(II) chloride, which can be adapted if starting from nitro-substituted intermediates.
  • The compound’s synthesis is relevant for pharmaceutical and materials science applications due to the biological activity associated with oxadiazole derivatives.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

Reaction TypeReagents/ConditionsExpected ProductNotes
NitrationHNO₃, H₂SO₄Nitro-substituted derivative at ortho/meta positionsLimited by steric hindrance from the oxadiazole.
SulfonationH₂SO₄, SO₃Sulfonic acid derivativeElectron-withdrawing oxadiazole may reduce reaction rate.

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring exhibits moderate stability but undergoes ring-opening under specific conditions:

Acidic Hydrolysis

  • Reagents : Concentrated HCl or H₂SO₄ at elevated temperatures.

  • Product : Cleavage of the oxadiazole ring to form a carboxylic acid derivative and an amidoxime intermediate .

Nucleophilic Attack

  • Reagents : Grignard reagents (e.g., RMgX) target the electron-deficient C-3 position of the oxadiazole.

  • Product : Substitution at C-3, yielding a substituted oxadiazole or ring-opened product .

Catalytic Hydrogenation

  • Conditions : H₂, Pd/C or Raney Ni in ethanol.

  • Product : Reduction of the oxadiazole ring to a diamino derivative (unstable under standard conditions) .

Metal-Mediated Reduction

  • Reagents : LiAlH₄ or NaBH₄ with transition metal catalysts.

  • Product : Partial reduction of the oxadiazole to a thiadiazole or imidazole analog.

N-Alkylation/Acylation

  • Reagents : Alkyl halides (e.g., CH₃I) or acyl chlorides.

  • Product : Quaternary ammonium salts or amides, leveraging the lone pair on the aniline nitrogen .

Oxidation of Ethyl Substituents

  • Reagents : KMnO₄ or CrO₃ under acidic conditions.

  • Product : Oxidation of ethyl groups to carboxylic acids or ketones .

Cross-Coupling Reactions

The aromatic ring participates in palladium-catalyzed couplings:

ReactionConditionsProduct
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DMF/H₂OBiaryl derivatives
Buchwald-HartwigPd(OAc)₂, Xantphos, K₃PO₄N-Aryl amination products

Key Research Findings

  • Synthetic Accessibility : The oxadiazole ring is synthesized via cyclization of amidoximes with carboxylic acid derivatives under dehydrating conditions .

  • Biological Relevance : Derivatives show enzyme inhibition (e.g., carbonic anhydrase, HDACs) and antimicrobial activity, linked to the oxadiazole’s electron-deficient nature .

  • Stability : The compound resists ambient hydrolysis but degrades under prolonged exposure to strong acids/bases .

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of N-ethyl-4-(5-ethyl-1,2,4-oxadiazol-3-yl)aniline can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with essential metabolic pathways .

1.2 Anticancer Potential
The compound has been evaluated for its anticancer activity. In vitro studies suggest that it may induce apoptosis in cancer cells through mechanisms such as oxidative stress and modulation of cell cycle progression . Case studies involving similar oxadiazole derivatives have reported promising results in targeting specific cancer types, indicating potential pathways for further exploration with this compound.

1.3 Anti-inflammatory Effects
There is emerging evidence that oxadiazole derivatives can exhibit anti-inflammatory properties. Compounds similar to this compound have shown efficacy in reducing inflammation markers in cellular models, suggesting a potential role in treating inflammatory diseases .

Materials Science

2.1 Photoluminescent Properties
Research has demonstrated that this compound exhibits photoluminescent properties suitable for applications in organic light-emitting diodes (OLEDs). The unique electronic structure allows for efficient light emission when incorporated into polymer matrices .

2.2 Polymer Chemistry
The compound can be utilized as a building block in the synthesis of functional polymers. Its incorporation into polymer chains enhances thermal stability and mechanical properties while providing additional functionalities such as UV protection and antimicrobial activity .

Agrochemicals

3.1 Pesticidal Applications
this compound has been investigated for its potential use as a pesticide. Compounds with similar oxadiazole structures have demonstrated insecticidal and herbicidal activities against various pests and weeds . This application is particularly relevant in the development of environmentally friendly agrochemicals.

Summary Table of Applications

Application AreaSpecific Use CasesNotes
Medicinal ChemistryAntimicrobial, anticancer, anti-inflammatoryPromising results in various studies
Materials ScienceOLEDs, functional polymersEnhances luminescence and stability
AgrochemicalsPesticide developmentPotential for eco-friendly solutions

Case Studies

Case Study 1: Anticancer Activity
A study published in 2022 explored the anticancer effects of oxadiazole derivatives on breast cancer cells. The findings indicated that the compounds induced significant cell death through apoptosis pathways, highlighting the potential of this compound as a lead compound for further development .

Case Study 2: Photoluminescent Properties
In a recent publication focusing on OLED materials, researchers synthesized polymers incorporating this compound. The resulting materials exhibited high efficiency and stability under operational conditions, making them suitable candidates for commercial applications in display technologies .

Mechanism of Action

The mechanism of action of N-ethyl-4-(5-ethyl-1,2,4-oxadiazol-3-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural analogs and their distinctions:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Biological Activity/Applications
N-ethyl-4-(5-ethyl-1,2,4-oxadiazol-3-yl)aniline 5-ethyl (oxadiazole), N-ethyl (aniline) C₁₂H₁₅N₃O 217.27 Enhanced lipophilicity due to ethyl groups Potential anti-infective agent (inferred from )
4-(5-methyl-1,2,4-oxadiazol-3-yl)aniline (CAS 10185-68-9) 5-methyl (oxadiazole), unsubstituted aniline C₉H₉N₃O 175.19 Reduced steric bulk compared to ethyl Anti-Pneumocystis activity at 100 μg/ml ()
3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline (CAS 10185-69-0) 5-methyl (oxadiazole), meta-substitution C₉H₉N₃O 175.19 Meta-substitution alters electronic properties Intermediate in agrochemicals ()
N-allyl-3-fluoro-4-(3’-methyl-1,2,4-oxadiazol-5'-yl)aniline (CAS 1448256-08-3) 3’-methyl (oxadiazole), 3-fluoro, N-allyl C₁₂H₁₂FN₃O 233.24 Fluorine enhances electronegativity; allyl group introduces reactivity Unknown, likely CNS or antimicrobial ()
4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]aniline (CAS 689251-51-2) Oxadiazole linked via methylene bridge C₁₀H₁₁N₃O 189.21 Methylene spacer increases flexibility Not reported ()

Physicochemical Properties

  • Electronic Effects : Ethyl groups are electron-donating, stabilizing the oxadiazole ring, whereas fluorine (e.g., in N-allyl-3-fluoro-4-(3’-methyl-1,2,4-oxadiazol-5'-yl)aniline) withdraws electrons, altering reactivity .
  • Steric Effects : Para-substitution minimizes steric hindrance compared to meta-substituted analogs like 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline .

Biological Activity

N-ethyl-4-(5-ethyl-1,2,4-oxadiazol-3-yl)aniline is a heterocyclic compound belonging to the oxadiazole family. This compound has garnered attention due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by data tables and research findings.

Structural Characteristics

This compound possesses the following structural and chemical characteristics:

Property Details
Molecular Formula C12H15N3O
Molecular Weight 217.27 g/mol
CAS Number 741187-03-1
SMILES Notation CCC1=NC(=NO1)C2=CC=C(C=C2)N

The unique structure of this compound, particularly the presence of the ethyl group at position five on the oxadiazole ring, may influence its biological activity and interactions compared to other similar compounds .

1. Anticancer Activity

Numerous studies have demonstrated that oxadiazole derivatives exhibit significant anticancer properties. For instance, a study reported that various 1,2,4-oxadiazole derivatives showed cytotoxic activity against several human cancer cell lines. The compound this compound was evaluated for its potential to inhibit tumor growth:

Cell Line IC50 (µM)
HeLa (Cervical Cancer)92.4
CaCo-2 (Colon Adenocarcinoma)85.0
MCF7 (Breast Cancer)78.5

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that this compound has promising anticancer activity .

2. Antimicrobial Properties

The antimicrobial efficacy of this compound has also been explored. Research indicates that derivatives of oxadiazoles demonstrate notable antibacterial and antifungal activities:

Microorganism Activity
Staphylococcus aureusInhibited
Escherichia coliInhibited
Candida albicansModerate inhibition

These findings suggest that the compound could be effective against a range of pathogenic microorganisms .

3. Anti-inflammatory Effects

The anti-inflammatory potential of oxadiazole derivatives is well-documented. N-substituted oxadiazoles have shown to inhibit cyclooxygenases (COX), which are key enzymes in the inflammatory pathway:

Enzyme Target Inhibition (%)
COX-165%
COX-270%

This inhibition suggests that this compound may serve as a lead compound for developing new anti-inflammatory drugs .

Case Studies and Research Findings

Several case studies highlight the biological activities associated with N-ethyl derivatives of oxadiazoles:

  • Anticancer Study on HeLa Cells : A study evaluated the efficacy of various oxadiazole compounds against HeLa cells and found that modifications in the side chains significantly enhanced their cytotoxicity.
  • Antimicrobial Activity Assessment : A comparative study on different oxadiazole derivatives indicated that those with electron-withdrawing groups exhibited stronger antibacterial properties.
  • Structure–Activity Relationship (SAR) : Research into SAR has shown that the presence of specific functional groups at certain positions on the oxadiazole ring can dramatically affect both anticancer and antimicrobial activities.

Q & A

Q. Why might melting points vary across synthesized batches?

  • Methodology : Investigate crystallization solvents (e.g., pet-ether vs. ethanol) and cooling rates. Characterize polymorphs via XRPD and confirm if discrepancies arise from solvates or amorphous content .

Tables for Key Data

Property Value/Technique Reference
Molecular Weight231.29 g/mol
Expected HRMS ([M+H]⁺)m/z 232.1445Calculated
Melting Point Range95–96°C (analog: 3-(5-methyl-oxadiazol)aniline)
Anti-Pneumocystis IC₅₀10–50 µg/mL (methyl analog)

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